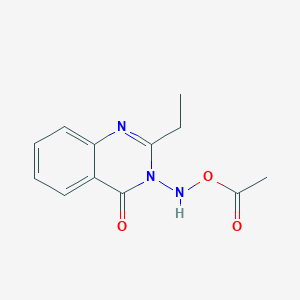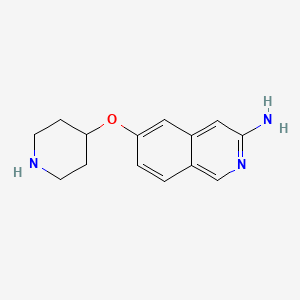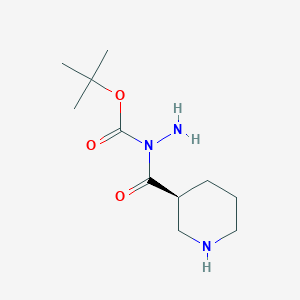
1-Fluoro-8-(4-fluorophenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-8-(4-fluorophenyl)naphthalene is an organofluorine compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom at the 1-position of the naphthalene ring and another fluorine atom on the phenyl ring attached at the 8-position
Méthodes De Préparation
The synthesis of 1-Fluoro-8-(4-fluorophenyl)naphthalene can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This method involves the reaction of a boronic acid derivative with a halogenated naphthalene compound in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Analyse Des Réactions Chimiques
1-Fluoro-8-(4-fluorophenyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Fluoro-8-(4-fluorophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly those targeting specific biological pathways involving fluorinated aromatic compounds.
Mécanisme D'action
The mechanism by which 1-Fluoro-8-(4-fluorophenyl)naphthalene exerts its effects is primarily through its interactions with other molecules in chemical reactions. The presence of fluorine atoms can influence the compound’s reactivity and stability, making it a valuable intermediate in various synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
1-Fluoro-8-(4-fluorophenyl)naphthalene can be compared with other similar compounds, such as:
1,8-Bis(4-fluorophenyl)naphthalene: This compound has two fluorophenyl groups attached to the naphthalene ring, making it structurally similar but with different chemical properties.
1-Fluoronaphthalene: A simpler compound with only one fluorine atom on the naphthalene ring, used in various organic synthesis applications.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct reactivity and applications compared to its analogs.
Propriétés
Formule moléculaire |
C16H10F2 |
|---|---|
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
1-fluoro-8-(4-fluorophenyl)naphthalene |
InChI |
InChI=1S/C16H10F2/c17-13-9-7-11(8-10-13)14-5-1-3-12-4-2-6-15(18)16(12)14/h1-10H |
Clé InChI |
XDIHDMCNRFHFSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)F)C(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl](/img/structure/B11868816.png)


![(4R,6S)-4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B11868836.png)

![4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11868844.png)
![5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11868845.png)


![2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione](/img/structure/B11868867.png)

